Pyriminostrobin
Overview
Description
Pyriminostrobin is a chemical compound with the molecular formula C23H18Cl2F3N3O4 . It is also known as “mimanan” in China . It is used as a pesticide .
Synthesis Analysis
The synthesis of Pyriminostrobin involves processing pyrimidylphenol under an alkaline condition to form a salt, and reacting the salt with benzyl chloride .
Molecular Structure Analysis
The molecular structure of Pyriminostrobin consists of a pyrimidine ring attached to a dichloroaniline and a trifluoromethyl group . The exact structure can be represented by the InChI string: InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16 (21 (32)34-2)15-6-4-3-5-13 (15)11-35-20-10-19 (23 (26,27)28)30-22 (31-20)29-18-8-7-14 (24)9-17 (18)25/h3-10,12H,11H2,1-2H3, (H,29,30,31)/b16-12+
.
Scientific Research Applications
Acaricidal Activity and Chemical Modification
Pyriminostrobin, recognized for its acaricidal properties, was modified into strobilurin-pyrimidine derivatives, resulting in compounds that demonstrated significant control against Tetranychus cinnabarinus. These modified compounds showed greater acaricidal potency than pyriminostrobin itself, suggesting its potential as a base structure for developing more effective acaricides (Chai et al., 2014).
Pyrimidine Metabolism in Cancer
While not directly about pyriminostrobin, research into pyrimidine metabolism in cancer reveals significant insights. Pyrimidine metabolism plays a crucial role in cell proliferation, differentiation, and metastasis in various cancers. Understanding this process opens up new avenues for therapeutic intervention and sheds light on the potential impact of compounds that influence pyrimidine pathways (Siddiqui & Ceppi, 2020).
DNA Photolyase Activity
The role of cyclobutane pyrimidine dimers (Pyr < > Pyr), major DNA photoproducts induced by UV radiation, and their repair by DNA photolyase, involves the energy transfer mechanisms that could be influenced by pyrimidine-based compounds like pyriminostrobin. This connection underscores the importance of understanding pyrimidine-related compounds in DNA repair processes (Sancar, 1994).
Photosensitised Pyrimidine Dimerisation in DNA
The study of triplet-mediated pyrimidine dimerization in DNA, relevant to photochemical damage, can be influenced by pyrimidine derivatives. This research is crucial for understanding the potential roles of pyriminostrobin-like compounds in DNA photochemistry and photoprotection (Cuquerella et al., 2011).
Plant Growth Retardants and Physiological Research
While not directly involving pyriminostrobin, the use of pyrimidine-based plant growth retardants in physiological research highlights the importance of this class of chemicals in understanding plant growth and development. These compounds have offered valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Safety And Hazards
properties
IUPAC Name |
methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSCUSVVALMNW-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024169 | |
Record name | Pyriminostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-2-{alpha-[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate | |
CAS RN |
1257598-43-8 | |
Record name | Pyriminostrobin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyriminostrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIMINOSTROBIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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